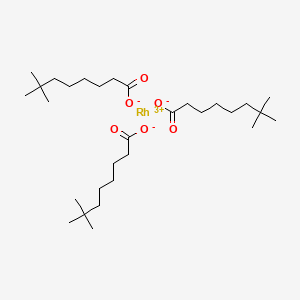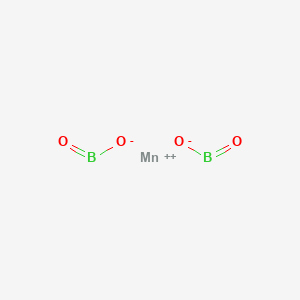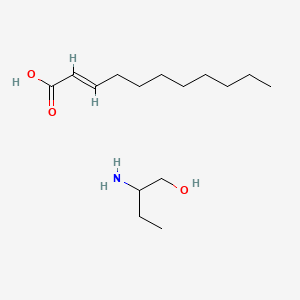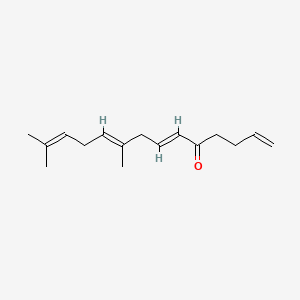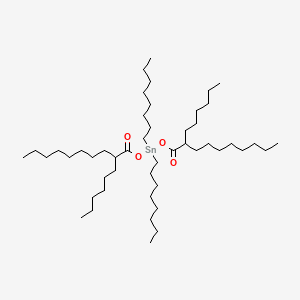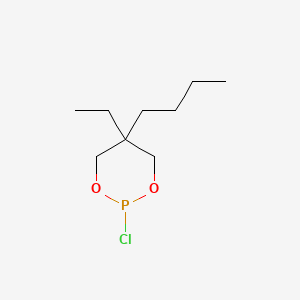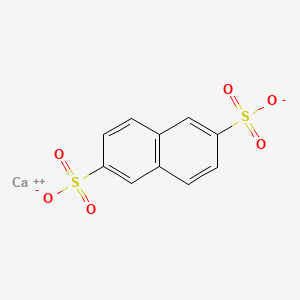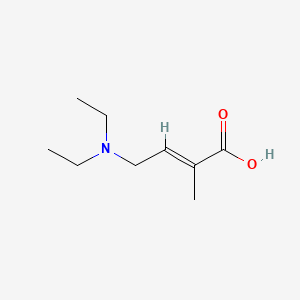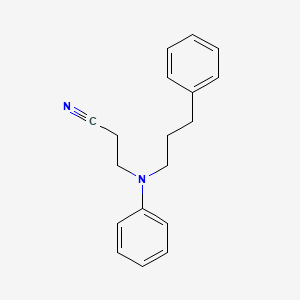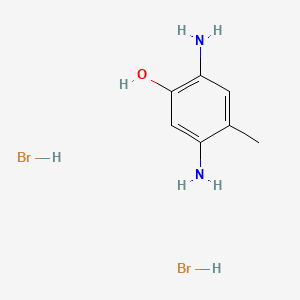
2,5-Diamino-4-methylphenol dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diamino-4-methylphenol dihydrobromide is a chemical compound with the molecular formula C7H12Br2N2O. It is a derivative of phenol and is characterized by the presence of two amino groups and one methyl group attached to the phenol ring. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4-methylphenol dihydrobromide typically involves the bromination of 2,5-diamino-4-methylphenol. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the solvent. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the selective bromination of the phenol compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrobromic acid and advanced reaction vessels to control the reaction parameters. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diamino-4-methylphenol dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,5-Diamino-4-methylphenol dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,5-Diamino-4-methylphenol dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The phenol group can also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diaminotoluene: Similar structure but lacks the phenol group.
4-Methylcatechol: Contains a methyl group and two hydroxyl groups but lacks amino groups.
2,5-Diamino-4-chlorophenol: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2,5-Diamino-4-methylphenol dihydrobromide is unique due to the presence of both amino and phenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
84282-47-3 |
|---|---|
Fórmula molecular |
C7H12Br2N2O |
Peso molecular |
299.99 g/mol |
Nombre IUPAC |
2,5-diamino-4-methylphenol;dihydrobromide |
InChI |
InChI=1S/C7H10N2O.2BrH/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3,10H,8-9H2,1H3;2*1H |
Clave InChI |
NSPDFRHYMFMWON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)O)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


